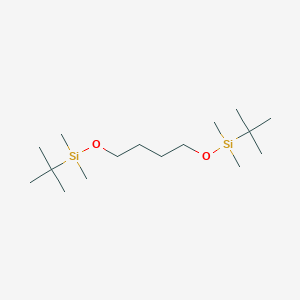
3'-Deoxyuridine-5'-triphosphate trisodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxyuridine-5’-triphosphate trisodium is a nucleotide analogue that inhibits DNA-dependent RNA polymerases I and II by competitively blocking the incorporation of uridine triphosphate into RNA. This compound has a dissociation constant (Ki) of 2.0 μM . It is primarily used in molecular biology research to study RNA synthesis and its regulation.
Vorbereitungsmethoden
3’-Deoxyuridine-5’-triphosphate trisodium is synthesized starting from cordycepin in good yield . The synthetic route involves the phosphorylation of cordycepin to form the triphosphate derivative. The reaction conditions typically include the use of phosphorylating agents and appropriate solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3’-Deoxyuridine-5’-triphosphate trisodium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the triphosphate group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to form deoxyuridine and inorganic phosphate.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s nucleotide structure allows for potential redox reactions under certain conditions.
Common reagents used in these reactions include phosphorylating agents, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3’-Deoxyuridine-5’-triphosphate trisodium has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of nucleotide incorporation and the effects of nucleotide analogues on RNA synthesis.
Biology: The compound is employed in molecular biology to investigate the regulation of RNA polymerases and the synthesis of RNA in various biological systems.
Medicine: Research involving this compound helps in understanding the role of nucleotide analogues in antiviral therapies and the development of new therapeutic agents.
Industry: It is used in the production of nucleotide-based products and in the development of diagnostic tools for detecting RNA synthesis and regulation.
Wirkmechanismus
The mechanism of action of 3’-Deoxyuridine-5’-triphosphate trisodium involves its competitive inhibition of DNA-dependent RNA polymerases I and II. By blocking the incorporation of uridine triphosphate into RNA, the compound effectively halts RNA synthesis. This inhibition is crucial for studying the regulation of RNA polymerases and understanding the molecular pathways involved in RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
3’-Deoxyuridine-5’-triphosphate trisodium is unique compared to other nucleotide analogues due to its specific inhibition of RNA polymerases I and II. Similar compounds include:
Deoxyuridine-5’-triphosphate: Another nucleotide analogue that inhibits DNA synthesis.
Idoxuridine: A pyrimidine analogue used as an antiviral agent.
Cordycepin: The precursor for the synthesis of 3’-Deoxyuridine-5’-triphosphate trisodium, used in various biological studies.
These compounds share similarities in their nucleotide structures but differ in their specific targets and applications.
Eigenschaften
Molekularformel |
C9H12N2Na3O14P3 |
|---|---|
Molekulargewicht |
534.09 g/mol |
IUPAC-Name |
trisodium;[[[(2S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3.3Na/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
InChI-Schlüssel |
UYUYUMCIVOBKCF-MILVPLDLSA-K |
Isomerische SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
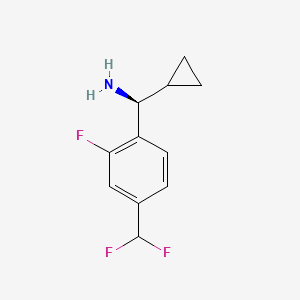
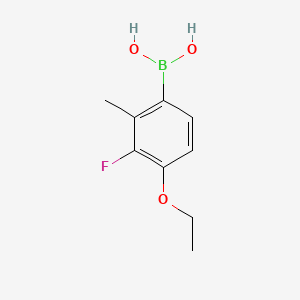

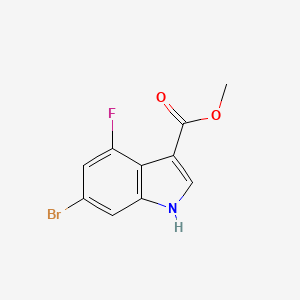
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)

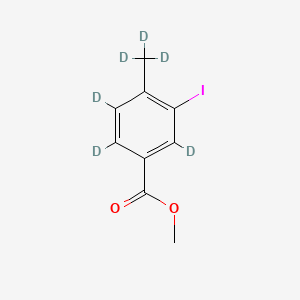
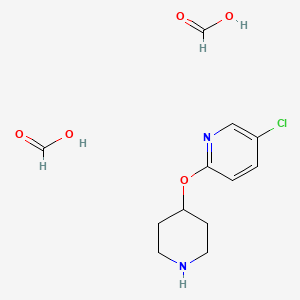

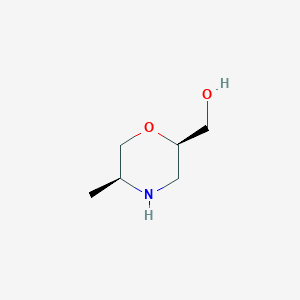

![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
